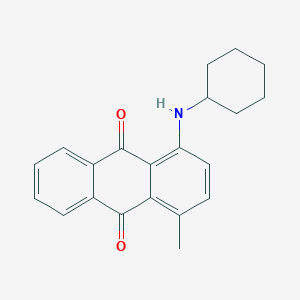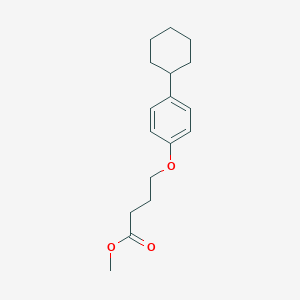
1-(cyclohexylamino)-4-methylanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylamino)-4-methylanthra-9,10-quinone, also known as CMAQ, is a synthetic compound that belongs to the anthraquinone family. CMAQ has been widely used in scientific research due to its unique properties, including its ability to act as an electron acceptor and its potential as a redox mediator. In
Mécanisme D'action
1-(cyclohexylamino)-4-methylanthra-9,10-quinone acts as an electron acceptor and can undergo a one-electron reduction to form a semiquinone radical. This radical can then undergo further reduction to form a hydroquinone or be oxidized back to this compound. This compound can also undergo a two-electron reduction to form a quinone dihydroquinone. The redox properties of this compound make it a useful tool in the study of electron transfer reactions and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(cyclohexylamino)-4-methylanthra-9,10-quinone in lab experiments is its ability to act as an electron acceptor and redox mediator. This makes it a useful tool in the study of electron transfer reactions and oxidative stress. However, this compound can also induce oxidative stress in cells, which can be a limitation in certain experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 1-(cyclohexylamino)-4-methylanthra-9,10-quinone in scientific research. One area of interest is the development of biosensors and electrochemical sensors for the detection of analytes. This compound has also been investigated as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a redox mediator and electron acceptor.
Méthodes De Synthèse
1-(cyclohexylamino)-4-methylanthra-9,10-quinone can be synthesized through a multi-step process involving the reaction of 1,4-diaminoanthraquinone with cyclohexanone. The resulting intermediate is then oxidized to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-(cyclohexylamino)-4-methylanthra-9,10-quinone has been widely used in scientific research as a redox mediator and electron acceptor. It has been used in a variety of applications, including the study of oxidative stress, the measurement of reactive oxygen species, and the investigation of electron transfer reactions. This compound has also been used in the development of biosensors and electrochemical sensors for the detection of analytes.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-4-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-11-12-17(22-14-7-3-2-4-8-14)19-18(13)20(23)15-9-5-6-10-16(15)21(19)24/h5-6,9-12,14,22H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYSAQQJOFJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC3CCCCC3)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)

![methyl 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)